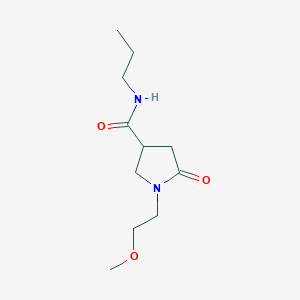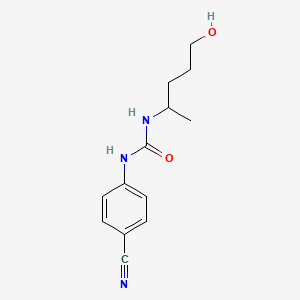![molecular formula C14H21N3O2S B14896925 tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)
tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidine core
Métodos De Preparación
The synthesis of tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylthio Group: This can be achieved through nucleophilic substitution reactions where a methylthio group is introduced to the core structure.
tert-Butyl Ester Formation: The final step involves esterification to introduce the tert-butyl group, often using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the tert-butyl ester group.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, replacing it with other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can be compared with other pyrido[3,4-d]pyrimidine derivatives. Similar compounds include:
tert-Butyl 6-methyl-2-(methylthio)-4,5-dihydro-1,2,4-triazin-5-one: This compound has a similar core structure but differs in the functional groups attached.
tert-Butyl 6-methyl-2-(methylthio)-4,5-dihydro-1,2,4-triazolo[4,3-b][1,2,4]triazin-7-one: Another derivative with a different ring structure and functional groups.
Propiedades
Fórmula molecular |
C14H21N3O2S |
|---|---|
Peso molecular |
295.40 g/mol |
Nombre IUPAC |
tert-butyl 6-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H21N3O2S/c1-9-6-10-7-15-12(20-5)16-11(10)8-17(9)13(18)19-14(2,3)4/h7,9H,6,8H2,1-5H3 |
Clave InChI |
KVGWSDTXDVTZOS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CN=C(N=C2CN1C(=O)OC(C)(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)
![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)

![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
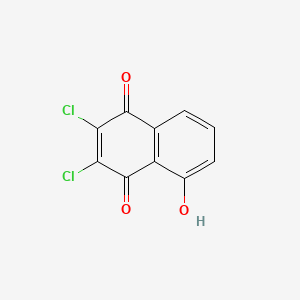
![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)
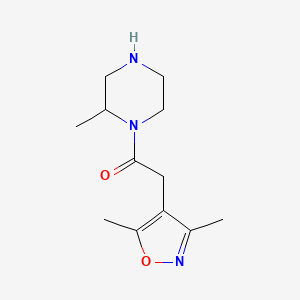

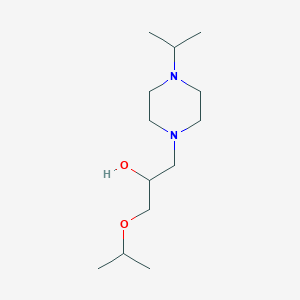
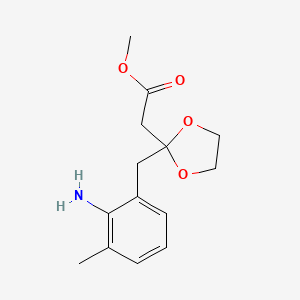

![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)
